![molecular formula C20H26Se2 B12628313 Bis[2-(butan-2-yl)phenyl]diselane CAS No. 919081-14-4](/img/structure/B12628313.png)
Bis[2-(butan-2-yl)phenyl]diselane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[2-(butan-2-yl)phenyl]diselane is an organoselenium compound characterized by the presence of two selenium atoms bonded to phenyl groups substituted with butan-2-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-(butan-2-yl)phenyl]diselane typically involves the reaction of 2-(butan-2-yl)phenyl lithium with selenium powder. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then quenched with water and extracted with an organic solvent to isolate the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Bis[2-(butan-2-yl)phenyl]diselane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the diselane to selenides or elemental selenium.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines) are employed under various conditions.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenides and elemental selenium.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Scientific Research Applications
Bis[2-(butan-2-yl)phenyl]diselane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Medicine: Its antioxidant properties are being explored for potential use in treating oxidative stress-related diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Bis[2-(butan-2-yl)phenyl]diselane involves its ability to interact with biological molecules through its selenium atoms. Selenium can form bonds with sulfur-containing amino acids in proteins, altering their structure and function. This interaction can lead to the inhibition of microbial growth or the scavenging of reactive oxygen species, contributing to its antimicrobial and antioxidant activities .
Comparison with Similar Compounds
Similar Compounds
Diphenyl diselenide: Another organoselenium compound with similar antimicrobial and antioxidant properties.
Ebselen: A well-known organoselenium compound used for its antioxidant and anti-inflammatory effects.
Uniqueness
Bis[2-(butan-2-yl)phenyl]diselane is unique due to the presence of butan-2-yl groups, which can influence its reactivity and biological activity. This structural difference may result in distinct pharmacological properties compared to other organoselenium compounds .
Properties
CAS No. |
919081-14-4 |
|---|---|
Molecular Formula |
C20H26Se2 |
Molecular Weight |
424.4 g/mol |
IUPAC Name |
1-butan-2-yl-2-[(2-butan-2-ylphenyl)diselanyl]benzene |
InChI |
InChI=1S/C20H26Se2/c1-5-15(3)17-11-7-9-13-19(17)21-22-20-14-10-8-12-18(20)16(4)6-2/h7-16H,5-6H2,1-4H3 |
InChI Key |
OIBQNVVXZGRFBM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=CC=C1[Se][Se]C2=CC=CC=C2C(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


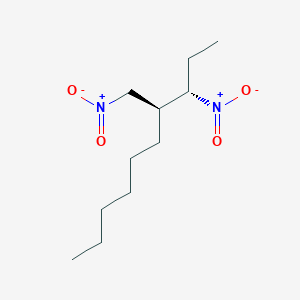
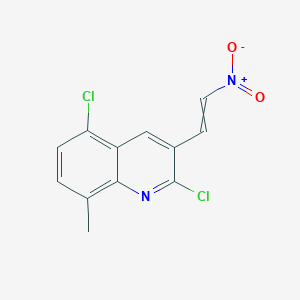
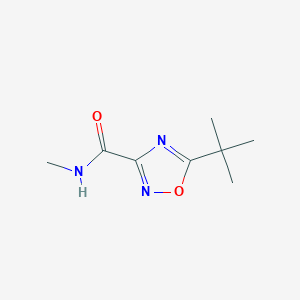
![2-Pyrimidinamine, 4-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B12628237.png)
![Methyl 3-{[4-(2-phenylethyl)piperazin-1-yl]methyl}benzoate](/img/structure/B12628244.png)
![4-[(2-Hydroxyoctyl)oxy]butane-1,2,3-triol](/img/structure/B12628251.png)

![1H-Pyrrolo[2,3-b]pyridine-3-carboxamide, 4-bromo-N,N-dimethyl-](/img/structure/B12628266.png)
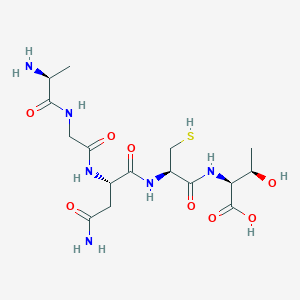
![Triphenyl[(2,3,4,5-tetrafluorobenzoyl)oxy]stannane](/img/structure/B12628271.png)
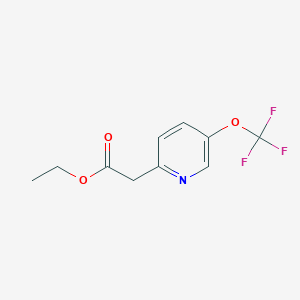

![2-[1-(2-Methylphenyl)ethyl]-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B12628307.png)
![6-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-3-sulfonic acid](/img/structure/B12628322.png)
